1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one
CAS No.:
VCID: VC18856499
Molecular Formula: C11H10BrClF2O2
Molecular Weight: 327.55 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a complex organic compound belonging to the class of halogenated ketones. It features a unique structure with bromine, chlorine, and difluoromethoxy groups, contributing to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis. Chemical Formula and Molecular Weight
Synthesis MethodsThe synthesis of 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves multiple steps, including halogenation reactions and functional group modifications. The reaction conditions must be carefully optimized for temperature, pressure, and time to achieve high yields and purity. Techniques such as chromatography are often used for purification. Common Synthesis Steps
Chemical Reactions and MechanismsThis compound participates in various chemical reactions, including substitution reactions with nucleophiles, which can yield derivatives with diverse biological activities. The specific reagents and conditions used influence the products formed. Types of Reactions
Biological Activity and Applications1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one has potential applications in medicinal chemistry due to its unique structure and reactivity. It can interact with biological targets, influencing biochemical pathways, which is valuable for drug design and development. Potential Applications
Research Findings and DataResearch on this compound highlights its importance in understanding interactions with biological systems. Studies focus on how its structure influences its mechanism of action and potential biological effects. Future Directions
Given the current state of research, this compound represents an exciting area of study with potential for breakthroughs in drug development and organic synthesis. |
---|---|
Product Name | 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one |
Molecular Formula | C11H10BrClF2O2 |
Molecular Weight | 327.55 g/mol |
IUPAC Name | 1-[2-(bromomethyl)-3-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
Standard InChI | InChI=1S/C11H10BrClF2O2/c12-5-9-7(4-8(16)6-13)2-1-3-10(9)17-11(14)15/h1-3,11H,4-6H2 |
Standard InChIKey | OMEOTFINMRZRQG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)OC(F)F)CBr)CC(=O)CCl |
PubChem Compound | 166641337 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume